2-Fluoro-5-(2-fluoropropan-2-yl)pyridine
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Overview
Description
2-Fluoro-5-(2-fluoropropan-2-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research .
Preparation Methods
The synthesis of 2-Fluoro-5-(2-fluoropropan-2-yl)pyridine can be achieved through several methods. One common approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid. This method yields substituted 2-fluoro-5-fluoroalkoxypyridines in good to high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
2-Fluoro-5-(2-fluoropropan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include sodium nitrite, hydrofluoric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-5-(2-fluoropropan-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique properties make it a valuable building block for the synthesis of pharmaceuticals. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Materials Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-fluoropropan-2-yl)pyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific targets, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Fluoro-5-(2-fluoropropan-2-yl)pyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but contains a boronic ester group, which imparts different reactivity and applications.
2-Fluoropyridine: A simpler fluorinated pyridine, which lacks the additional fluoropropyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to other fluorinated pyridines.
Properties
Molecular Formula |
C8H9F2N |
---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
2-fluoro-5-(2-fluoropropan-2-yl)pyridine |
InChI |
InChI=1S/C8H9F2N/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 |
InChI Key |
QZUDULKOAPJCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)F)F |
Origin of Product |
United States |
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